![molecular formula C19H17N5O2S B2683406 N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872702-03-9](/img/structure/B2683406.png)
N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as APYSA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APYSA is a sulfanylacetamide derivative that has been synthesized through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Properties and Metabolic Pathways
N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, commonly recognized within the context of acetaminophen (paracetamol) studies, is extensively researched for its pharmacokinetic properties and metabolic pathways. A critical aspect of scientific research focuses on understanding how compounds like acetaminophen are metabolized in the body, involving pathways such as glucuronidation, sulfation, and oxidation. These metabolic routes are crucial for determining the drug's efficacy and safety profile. Studies have highlighted the significance of genetic differences in paracetamol metabolism, suggesting a link to variable susceptibility to toxicity and therapeutic outcomes (Li-zi Zhao & G. Pickering, 2011).
Toxicity and Liver Damage Mechanisms
Another significant area of application involves exploring the toxicity mechanisms and potential liver damage caused by overdose or prolonged use of acetaminophen. Research has identified N-acetyl-p-benzoquinone imine (NAPQI) as a toxic metabolite formed during acetaminophen metabolism, which plays a central role in hepatotoxicity. Understanding these mechanisms is vital for developing strategies to mitigate liver injury and improve clinical treatment outcomes (R. Tittarelli et al., 2017).
Antioxidant Properties and Clinical Applications
Furthermore, the compound's role in generating antioxidants, such as glutathione, is under investigation for its potential therapeutic applications beyond pain and fever reduction. The ability of acetaminophen metabolites to act as precursors in synthesizing hepatic glutathione highlights its importance in treating conditions associated with oxidative stress (G. Rushworth & I. Megson, 2014).
Environmental Impact and Removal Technologies
The research extends to environmental sciences, where the persistence of acetaminophen in water sources and its ecological impacts are assessed. Innovative removal strategies, including adsorption techniques and advanced oxidation processes, are being developed to eliminate acetaminophen from water, thereby reducing its environmental footprint and potential harm to aquatic life (C. Igwegbe et al., 2021).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13(25)21-15-2-4-16(5-3-15)22-18(26)12-27-19-7-6-17(23-24-19)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKJFRVPDHAEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.